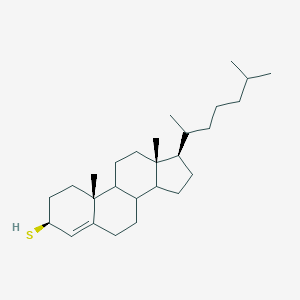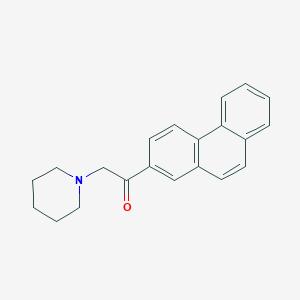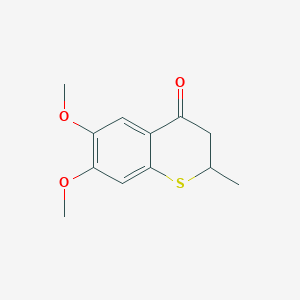![molecular formula C19H12F3N5S2 B289931 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B289931.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, also known as DTTTP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTTTP belongs to the class of pyrimidine derivatives, and its unique chemical structure makes it a promising candidate for various biomedical applications.
Wirkmechanismus
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine exerts its pharmacological effects through the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has also been shown to induce cell cycle arrest and DNA damage in cancer cells. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been shown to possess anti-angiogenic properties, making it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine in laboratory experiments include its potent pharmacological effects, its unique chemical structure, and its potential therapeutic applications in various diseases. However, the limitations of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine in laboratory experiments include its low solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. These include the optimization of its chemical structure to improve its pharmacological properties, the development of novel drug delivery systems to enhance its bioavailability, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of pyrazole, thiophene, and pyrimidine derivatives. The reaction is catalyzed by various reagents, including Pd(OAc)2, CuI, and K2CO3, under specific reaction conditions. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H12F3N5S2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C19H12F3N5S2/c1-9-6-10(2)27(26-9)17-16-15(23-8-24-17)14-11(19(20,21)22)7-12(25-18(14)29-16)13-4-3-5-28-13/h3-8H,1-2H3 |
InChI-Schlüssel |
GLQWTNALEWPWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)

![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)


![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)